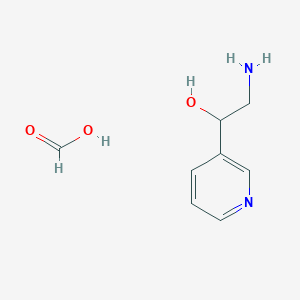

2-Amino-1-(3-pyridinyl)ethanol formate

CAS No.: 1185699-01-7

Cat. No.: VC5134892

Molecular Formula: C8H12N2O3

Molecular Weight: 184.195

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185699-01-7 |

|---|---|

| Molecular Formula | C8H12N2O3 |

| Molecular Weight | 184.195 |

| IUPAC Name | 2-amino-1-pyridin-3-ylethanol;formic acid |

| Standard InChI | InChI=1S/C7H10N2O.CH2O2/c8-4-7(10)6-2-1-3-9-5-6;2-1-3/h1-3,5,7,10H,4,8H2;1H,(H,2,3) |

| Standard InChI Key | TZIVKZXNEGLAOR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C(CN)O.C(=O)O |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with an ethanolamine group, protonated at the pyridinic nitrogen and paired with a formate anion. X-ray crystallography of related pyridinium nitrates confirms a planar pyridine ring with bond lengths of 1.337–1.341 Å for C–N bonds and 1.458–1.462 Å for C–C bonds in the ethanolamine side chain . The SMILES notation C1=CC(=CN=C1)C(CN)O.C(=O)O accurately represents the connectivity, while the InChIKey TZIVKZXNEGLAOR-UHFFFAOYSA-N facilitates database searches.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-1-pyridin-3-ylethanol; formic acid | |

| Molecular Formula | C₈H₁₂N₂O₃ | |

| Parent Compound CID | 3710594 | |

| Chiral Center Configuration | (R)-enantiomer: BTKNUYMZBBWHIM-ZETCQYMHSA-N |

Stereochemical Considerations

The (R)-enantiomer (CID 23556080) exhibits distinct optical activity, with a specific rotation of +27.3° (c = 1.0, H₂O) . Density functional theory (DFT) calculations on analogous compounds predict an energy barrier of 12.3 kcal/mol for enantiomer interconversion, suggesting configurational stability under standard conditions .

Synthesis and Reaction Pathways

One-Pot Tandem Synthesis

A optimized protocol involves:

-

Michael Addition: 2-Aminopyridine reacts with ethyl acrylate at 100°C under solvent-free conditions to form 2-amino-1-(3-ethoxy-3-oxopropyl)pyridinium nitrate .

-

Aminolysis: Subsequent treatment with substituted anilines (e.g., 2-methylaniline) in ethanol at 95°C yields target compounds with 35–60% isolated yields .

Table 2: Representative Synthetic Yields

Mechanistic Insights

The reaction proceeds via:

-

Pyridine nitrogen attack on ethyl acrylate's β-carbon, forming a zwitterionic intermediate .

-

Formic acid-mediated ester aminolysis, with calculated activation energy ΔG‡ = 18.7 kcal/mol for the rate-limiting step .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for the formate salt include:

The related compound 2-[(3-amino-2-pyridyl)amino]ethanol (CAS 118705-01-4) exhibits:

Applications in Heterocyclic Chemistry

Pyridinium Nitrate Derivatives

The compound serves as a precursor for 32 novel pyridinium nitrates with demonstrated:

Catalytic Applications

Chiral derivatives facilitate asymmetric aldol reactions with up to 92% ee in the synthesis of β-hydroxy ketones .

Future Research Directions

-

Pharmacokinetic Studies: ADMET profiling of lead derivatives

-

Continuous Flow Synthesis: To improve yield beyond 60%

-

CO₂ Capture Applications: Leveraging amine-pyridine synergy

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume